

Practical Applications of ¹⁴C-Labeled Trehalose in Agricultural Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Trehalose C14	
Cat. No.:	B15598693	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose, a non-reducing disaccharide, plays a crucial role in enhancing plant tolerance to a variety of abiotic stresses, including drought, salinity, and extreme temperatures.[1][2][3] It functions as a compatible solute, protecting cellular structures and enzymes from stress-induced damage.[4][5] Furthermore, trehalose and its metabolic precursor, trehalose-6-phosphate (T6P), act as key signaling molecules that regulate plant growth, development, and carbon metabolism.[6][7][8] The use of ¹⁴C-labeled trehalose provides a powerful tool for researchers to trace the uptake, translocation, metabolism, and allocation of trehalose within plants. This allows for a deeper understanding of its protective and signaling mechanisms, paving the way for the development of novel strategies to improve crop resilience and yield.[9]

These application notes provide detailed protocols for utilizing ¹⁴C-Trehalose in agricultural research, focusing on elucidating its role in stress mitigation and carbon metabolism.

Application 1: Tracing Trehalose Uptake and Translocation Under Abiotic Stress

This application focuses on determining the rate and pattern of ¹⁴C-Trehalose uptake by roots and leaves and its subsequent movement throughout the plant under normal and stress

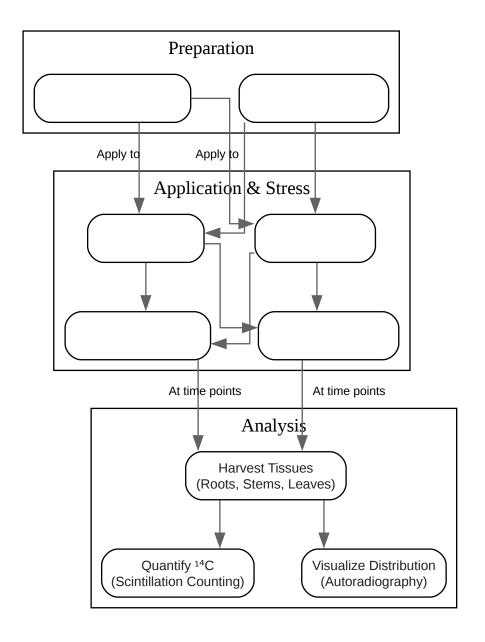
conditions.

Experimental Protocol

- 1. Plant Material and Growth Conditions:
- Select a crop species of interest (e.g., wheat, maize, rice).
- Germinate seeds and grow seedlings hydroponically or in a suitable soil medium under controlled environmental conditions (e.g., 25°C day/20°C night, 16h photoperiod).
- 2. Application of ¹⁴C-Trehalose:
- Root Application: Add a known concentration and specific activity of ¹⁴C-Trehalose to the hydroponic solution or soil.
- Foliar Application: Apply a solution containing ¹⁴C-Trehalose and a surfactant to a specific leaf surface using a microsyringe.[10]
- 3. Stress Treatment:
- Induce abiotic stress (e.g., drought by withholding water, salinity by adding NaCl to the nutrient solution) at a specific developmental stage.
- Maintain a control group of plants under optimal conditions.
- 4. Sample Harvesting and Preparation:
- Harvest plant tissues (roots, stems, leaves) at different time points after ¹⁴C-Trehalose application.
- · Wash the samples thoroughly to remove any external radioactivity.
- Separate the tissues and record their fresh and dry weights.
- Homogenize the plant tissues in a suitable buffer.
- 5. Quantification of 14C:

- Use liquid scintillation counting to measure the amount of ¹⁴C in the homogenized tissue samples.
- Perform autoradiography on whole plants or tissue sections to visualize the distribution of ¹⁴C-Trehalose.

Data Presentation


Table 1: Uptake and Translocation of ¹⁴C-Trehalose in Wheat under Drought Stress

Plant Tissue	Time after Application (hours)	¹⁴ C Content (DPM/g dry weight) - Control	¹⁴ C Content (DPM/g dry weight) - Drought Stressed
Roots	6	15,000	25,000
24	12,000	20,000	_
48	10,000	18,000	
Stems	6	500	1,500
24	2,000	5,000	
48	3,500	8,000	-
Leaves	6	100	500
24	800	2,500	
48	1,500	4,000	

DPM: Disintegrations Per Minute

Experimental Workflow

Click to download full resolution via product page

Figure 1: Experimental workflow for tracing ¹⁴C-Trehalose uptake.

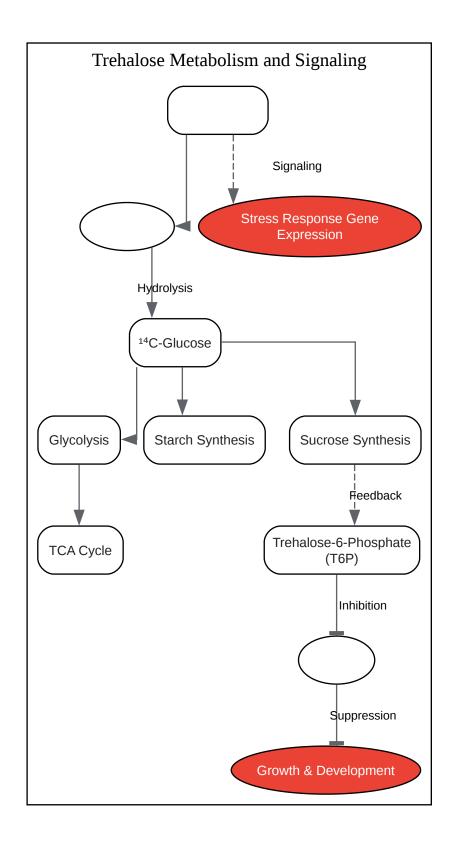
Application 2: Investigating the Metabolism of Trehalose in Response to Abiotic Stress

This application aims to identify the metabolic fate of exogenously supplied ¹⁴C-Trehalose and how stress conditions influence its conversion into other metabolites.

Experimental Protocol

- 1. Plant Material and ¹⁴C-Trehalose Application:
- Follow the same procedures as in Application 1 for plant growth and ¹⁴C-Trehalose application.
- 2. Metabolite Extraction:
- At specified time points after application, harvest and immediately freeze the plant tissues in liquid nitrogen to quench metabolic activity.
- Extract metabolites using a suitable solvent system (e.g., methanol:chloroform:water).
- 3. Chromatographic Separation:
- Separate the extracted metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
- 4. Detection and Quantification of ¹⁴C-Metabolites:
- Use a radio-detector coupled to the HPLC system or perform autoradiography on the TLC plates to identify the radioactive metabolites.
- Collect the radioactive fractions from the HPLC and quantify the ¹⁴C content using liquid scintillation counting.
- Identify the metabolites by comparing their retention times or Rf values with known standards.

Data Presentation


Table 2: Metabolic Fate of ¹⁴C-Trehalose in Maize Leaves under Salinity Stress (24 hours after application)

Metabolite	¹⁴ C Distribution (%) - Control	¹⁴ C Distribution (%) - Salt Stressed
Trehalose	65	45
Glucose	20	35
Sucrose	10	12
Starch	3	5
Amino Acids	1	2
Organic Acids	1	1

Signaling Pathway

Click to download full resolution via product page

Figure 2: Trehalose metabolism and its role in signaling.

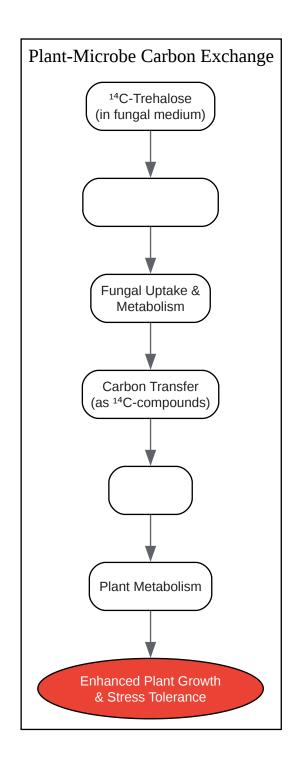
Application 3: Assessing the Role of Trehalose in Plant-Microbe Interactions

This application explores how ¹⁴C-Trehalose is utilized in symbiotic or pathogenic interactions, for example, in the context of mycorrhizal fungi or bacterial infections.

Experimental Protocol

- 1. Establishment of Plant-Microbe Interaction:
- Inoculate sterile seedlings with the desired microorganism (e.g., arbuscular mycorrhizal fungi, pathogenic bacteria).
- Allow sufficient time for the interaction to be established.
- 2. Application of ¹⁴C-Trehalose:
- Introduce ¹⁴C-Trehalose into the system, either through the growth medium or by direct application to the plant or the microbial culture.
- 3. Separation and Analysis:
- At different time points, carefully separate the plant and microbial tissues.
- Extract metabolites and quantify the ¹⁴C content in each fraction as described in Application
 2.
- This will reveal the extent of trehalose transfer and its metabolic fate within each organism.

Data Presentation


Table 3: Distribution of ¹⁴C in a Mycorrhizal System after Supplying ¹⁴C-Trehalose to the Fungal Compartment

Compartment	Time after Application (hours)	¹⁴ C Content (DPM/g dry weight)
External Fungal Hyphae	12	50,000
48	35,000	
Plant Roots (colonized)	12	2,000
48	15,000	
Plant Shoots	12	50
48	1,000	

Logical Relationship Diagram

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. biology.unt.edu [biology.unt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Noninvasive Determination of Phloem Transport Speed with Carbon-14 (14C) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrative Study Supports the Role of Trehalose in Carbon Transfer From Fungi to Mycotrophic Orchid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualization of 14CO2 gas fixation by plants PMC [pmc.ncbi.nlm.nih.gov]
- 6. openmedscience.com [openmedscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Research Portal [researchportal.murdoch.edu.au]
- 9. Field & Laboratory Protocols: Chapter 14 [hahana.soest.hawaii.edu]
- 10. Uptake and use of the osmoprotective compounds trehalose, glucosylglycerol, and sucrose by the cyanobacterium Synechocystis sp. PCC6803 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Practical Applications of ¹⁴C-Labeled Trehalose in Agricultural Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598693#practical-applications-of-trehalose-c14-in-agricultural-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com